molecular formula C27H33ClN4O4 B2582923 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 1185045-70-8

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Numéro de catalogue: B2582923
Numéro CAS: 1185045-70-8
Poids moléculaire: 513.04
Clé InChI: HROOXVNEAMXNQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a quinazolin-3(4H)-one core substituted with a 2-((4-chlorobenzyl)amino)-2-oxoethyl group at position 1 and an N-isopentyl pentanamide chain at position 4. The quinazolinone scaffold is a bicyclic heterocycle known for its pharmacological versatility, including kinase inhibition and anticancer properties . The 4-chlorobenzyl moiety enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins. The isopentyl pentanamide side chain likely influences solubility and metabolic stability.

Propriétés

Numéro CAS

1185045-70-8

Formule moléculaire

C27H33ClN4O4

Poids moléculaire

513.04

Nom IUPAC

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide

InChI

InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34)

Clé InChI

HROOXVNEAMXNQJ-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Quinazolin-3(4H)-one 4-Chlorobenzylamino-2-oxoethyl, N-isopentyl pentanamide Amide, Chloroaryl, Bicyclic heterocycle
CF2 () Isoindoline-1,3-dione 4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl phenyl, 4-methylpentanamide Sulfonamide, Isoxazole, Amide
CF3 () Isoindoline-1,3-dione 4-(5-Methylisoxazol-3-yl)sulfamoyl phenyl, 4-methylpentanamide Sulfonamide, Methylisoxazole, Amide
Compound 1,2,4-Oxadiazolidin-5-one 4-(4-Chlorophenyl), 2-methyl, N-(5-methylisoxazol-3-yl)acetamide Oxadiazolidinone, Chloroaryl, Acetamide
Key Observations:

Core Heterocycles: The target compound’s quinazolinone core differs from the isoindoline-1,3-dione (CF2, CF3) and oxadiazolidinone () cores. Quinazolinones are nitrogen-rich, enabling hydrogen bonding with biological targets, whereas isoindoline-diones and oxadiazolidinones offer distinct electronic and steric profiles .

Substituent Profiles :

  • The 4-chlorobenzyl group in the target compound is shared with the compound, suggesting a possible preference for chlorinated aromatic interactions in target binding .
  • CF2 and CF3 feature sulfamoyl phenyl and isoxazole groups, which are absent in the target compound. These substituents may confer selectivity for sulfotransferases or inflammatory targets .

Amide Linkages: All compounds include amide bonds, critical for solubility and intermolecular interactions.

Bioactivity and Mode of Action

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogs and computational studies:

  • Quinazolinone Derivatives: Known to inhibit kinases (e.g., EGFR) and topoisomerases, with substituents like chloroaryl groups enhancing DNA intercalation or ATP-binding pocket interactions .
  • Oxadiazolidinone Derivatives (): These compounds often exhibit antimicrobial or anti-inflammatory activity due to their electron-deficient cores and chloroaryl substituents .

highlights that compounds with structural similarity (e.g., shared chloroaryl or amide groups) cluster into bioactivity groups with correlated protein targets. For instance, chloroaryl-containing compounds may target cytochrome P450 enzymes or chlorinated compound-specific receptors .

Computational Similarity Assessment

Using Tanimoto and Dice similarity indices (), the target compound would likely exhibit moderate similarity (~0.4–0.6) to ’s oxadiazolidinone due to the shared 4-chlorophenyl group and amide bond. However, low similarity (<0.3) to CF2/CF3 is expected due to core heterocycle differences .

Research Implications

Synthetic Routes : Analogous to , the target compound’s amide bonds could be synthesized via Cs₂CO₃-mediated coupling in DMF .

Optimization Strategies : Introducing sulfamoyl or isoxazole groups (as in CF2/CF3) might diversify the target compound’s activity profile .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.